5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a tetrazole ring, a benzofuran moiety, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes in the presence of copper catalysts.
Coupling reactions: The final step involves coupling the benzofuran core with the tetrazole derivative using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the tetrazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, especially under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: Its properties make it suitable for use in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide include other benzofuran derivatives and tetrazole-containing compounds. Some examples are:
5-methyl-1H-tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
Benzofuran-2-carboxamide: Lacks the tetrazole ring but shares the benzofuran core structure.
Tetrazole-substituted benzofurans: Compounds with variations in the substitution pattern on the benzofuran or tetrazole rings.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRXDXFJGBMAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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